molecular formula C20H18N4O3 B11291076 3-benzyl-4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

3-benzyl-4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B11291076
M. Wt: 362.4 g/mol
InChI Key: SLMKSOVUNUKOTH-UHFFFAOYSA-N
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Description

3-benzyl-4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: This step might involve a Friedel-Crafts alkylation reaction.

    Attachment of the tetrazole moiety: This can be done through a nucleophilic substitution reaction using a suitable tetrazole precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or methyl groups.

    Reduction: Reduction reactions might target the chromenone core or the tetrazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl or tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving chromenones or tetrazoles.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive chromenones.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, chromenones can interact with enzymes or receptors, modulating their activity. The tetrazole moiety might enhance binding affinity or specificity to certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-methylumbelliferone: A chromenone derivative with known biological activity.

    Tetrazole derivatives: Compounds containing the tetrazole ring, often used in medicinal chemistry.

Uniqueness

3-benzyl-4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is unique due to the combination of the chromenone core with the tetrazole moiety, which might confer distinct biological properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

3-benzyl-4,7-dimethyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one

InChI

InChI=1S/C20H18N4O3/c1-12-8-16(26-11-18-21-23-24-22-18)19-13(2)15(20(25)27-17(19)9-12)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,21,22,23,24)

InChI Key

SLMKSOVUNUKOTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=NNN=N4

Origin of Product

United States

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